molecular formula C21H26O5 B1228380 Dihydrokadsurenone CAS No. 57625-35-1

Dihydrokadsurenone

Cat. No.: B1228380
CAS No.: 57625-35-1
M. Wt: 358.4 g/mol
InChI Key: SLMFJWTXIZCNBN-UHFFFAOYSA-N
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Description

Dihydrokadsurenone is a bioactive benzofuranone derivative originally identified as a potent antagonist of platelet-activating factor (PAF), a phospholipid mediator involved in inflammatory and thrombotic processes . Structurally, it is characterized by a 2-(3,4-dimethoxyphenyl) group, a 3a-methoxy-3-methyl-dihydrobenzofuran-6-one core, and a saturated C-5 propyl side chain (in contrast to the allyl group in its parent compound, kadsurenone) . This hydrogenation of the allyl group distinguishes this compound from kadsurenone and influences its metabolic stability and receptor-binding properties .

This compound exhibits high affinity for PAF receptors, as demonstrated by its specific binding to rabbit platelet membranes in competitive inhibition assays . Its metabolism involves hydroxylation at the C-5, C-9, and C-10 positions, forming glucuronide conjugates in rhesus monkeys and rat liver microsomes .

Properties

CAS No.

57625-35-1

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-propyl-2,3-dihydro-1-benzofuran-6-one

InChI

InChI=1S/C21H26O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h8-13,20H,6-7H2,1-5H3

InChI Key

SLMFJWTXIZCNBN-UHFFFAOYSA-N

SMILES

CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC

Canonical SMILES

CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC

Synonyms

5-propyl-2-(3,4-dimethoxyphenyl)-3a,alpha-methoxy-3-methyl-2,3,3a,6-tetrahydro-6-oxobenzofuran
dihydrokadsurenone

Origin of Product

United States

Preparation Methods

Dihydrokadsurenone can be synthesized by the hydrogenation of the 5-allyl group of kadsurenone. This process involves the use of hydrogen gas in the presence of a suitable catalyst . For industrial production, the same method can be scaled up, ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Dihydrokadsurenone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for hydrogenation and various oxidizing agents for hydroxylation. The major products formed from these reactions are hydroxylated derivatives .

Scientific Research Applications

Dihydrokadsurenone has several scientific research applications:

Mechanism of Action

The mechanism of action of dihydrokadsurenone involves its interaction with specific molecular targets. It binds to platelet-activating factor receptors, inhibiting their activity and thereby exerting anti-inflammatory effects . The pathways involved include the inhibition of platelet aggregation and reduction of inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Dihydrokadsurenone is part of a broader class of PAF antagonists, including kadsurenone and synthetic derivatives like trans-2,5-bis-(3,4,5-trimethoxyphenyl) tetrahydrofuran. Below, we compare their structural features, receptor-binding activities, and metabolic pathways.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Key Structural Features PAF Receptor Binding Metabolic Pathways References
This compound Saturated C-5 propyl side chain; dihydrobenzofuranone core High specificity for PAF receptors, demonstrated via [³H]-labeled binding assays Hydroxylation at C-5, C-9, and C-10 positions; glucuronidation in primates and rats
Kadsurenone Unsaturated C-5 allyl group; benzofuranone core Moderate affinity; competes with this compound for PAF receptor binding Oxidation of allyl group to form 9,10-dihydroxy metabolites
trans-2,5-bis-(3,4,5-trimethoxyphenyl) tetrahydrofuran Synthetic tetrahydrofuran with trimethoxyphenyl substituents Competitive PAF antagonism; oral activity but lower specificity compared to this compound Not well-characterized in provided evidence

Structural and Functional Insights

This compound vs. Kadsurenone: The saturation of the C-5 allyl group in this compound reduces metabolic oxidation compared to kadsurenone, which undergoes rapid allylic hydroxylation . this compound exhibits stronger PAF receptor binding, likely due to enhanced conformational stability from the saturated side chain .

This compound vs. Synthetic PAF Antagonists: The trans-2,5-bis compound lacks the benzofuranone core but shares PAF antagonism via competitive inhibition. However, its lack of a polar side chain may reduce target specificity relative to this compound .

Metabolic Stability

  • This compound: Primary metabolites (e.g., 10-hydroxy-9,10-dihydrokadsurenone) are excreted as glucuronides, suggesting Phase II conjugation enhances elimination .

Research Implications and Limitations

While this compound demonstrates superior receptor affinity and metabolic stability compared to kadsurenone, further studies are needed to:

Quantify exact binding constants (e.g., IC₅₀ values) for direct efficacy comparisons.

Evaluate in vivo therapeutic profiles, including toxicity and half-life.

Explore synergies with other anti-inflammatory agents.

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